2-Bromoisobutyric-d6 Acid CAS number and molecular weight
2-Bromoisobutyric-d6 Acid CAS number and molecular weight
An In-Depth Technical Guide to 2-Bromoisobutyric-d6 Acid for Advanced Research Applications
Introduction
In the landscape of modern pharmaceutical research and development, precision and accuracy are paramount. The use of isotopically labeled compounds has become an indispensable strategy for elucidating metabolic pathways, improving pharmacokinetic profiles, and achieving accurate quantification of analytes in complex biological matrices. Among these valuable tools is 2-Bromoisobutyric-d6 Acid, a deuterated analog of 2-Bromoisobutyric Acid.
Isotopic labeling involves the substitution of one or more atoms in a molecule with their corresponding isotopes.[] Deuteration, the replacement of hydrogen (¹H) with its stable, non-radioactive isotope deuterium (²H or D), is a particularly powerful technique.[2][3] This subtle modification, the addition of a single neutron per substitution, can profoundly influence a molecule's metabolic fate without altering its fundamental chemical reactivity and pharmacological properties.[4]
This guide serves as a technical resource for researchers, chemists, and drug development professionals. It provides a comprehensive overview of the core properties, synthesis considerations, and critical applications of 2-Bromoisobutyric-d6 Acid, grounding its utility in the fundamental principles of isotopic labeling and bioanalytical chemistry.
Section 1: Core Molecular Profile
A precise understanding of a compound's fundamental properties is the bedrock of its effective application. 2-Bromoisobutyric-d6 Acid is structurally identical to its parent compound, with the exception of the six hydrogen atoms on its two methyl groups, which have been replaced by deuterium. This substitution directly impacts its molecular weight, a key feature for its detection and differentiation in mass spectrometry.
| Property | 2-Bromoisobutyric-d6 Acid | 2-Bromoisobutyric Acid (Non-labeled) |
| Synonyms | 2-Bromo-2-methyl-propanoic-d6 Acid; α-Bromoisobutyric-d6 Acid | 2-Bromo-2-methylpropanoic acid |
| CAS Number | 1219795-23-9[5] | 2052-01-9[6][7] |
| Molecular Formula | C₄HD₆BrO₂[5] | C₄H₇BrO₂[6] |
| Molecular Weight | 173.04 g/mol [5][8] | 167.00 g/mol [6][7] |
The mass shift of +6 Da is the definitive characteristic that allows mass spectrometry-based methods to distinguish the deuterated standard from its native counterpart with high fidelity.
Section 2: The Scientific Rationale for Deuteration in Drug Discovery
The strategic replacement of hydrogen with deuterium is far from a trivial substitution. It leverages a quantum mechanical phenomenon known as the Kinetic Isotope Effect (KIE) .
Expertise & Causality: The Kinetic Isotope Effect
The bond between carbon and deuterium (C-D) has a lower zero-point energy than a carbon-hydrogen (C-H) bond. Consequently, the C-D bond is stronger and requires more energy to break. Many drug metabolism pathways, particularly those mediated by Cytochrome P450 (CYP450) enzymes, involve the cleavage of a C-H bond as a rate-limiting step. By replacing hydrogen with deuterium at a metabolically vulnerable position (a "soft spot"), the rate of this metabolic transformation can be significantly reduced.[9]
This principle provides two major advantages in drug development:
-
Enhanced Pharmacokinetic Profile: Slowing the rate of metabolism can lead to a longer drug half-life, reduced clearance, and increased overall drug exposure (AUC). This may translate into improved efficacy, lower or less frequent dosing regimens, and better patient compliance.[4][9]
-
Improved Safety and Tolerability: Deuteration can mitigate the formation of unwanted or reactive metabolites that may be responsible for off-target effects or toxicity.[9]
Beyond its use in modifying drug metabolism, 2-Bromoisobutyric-d6 Acid is a quintessential tool for quantitative bioanalysis, where it serves as an ideal internal standard.
Section 3: Synthesis, Quality Control, and Analytical Workflow
The utility of any isotopically labeled compound is contingent on its chemical purity and isotopic enrichment. Therefore, a robust synthesis and rigorous quality control process are critical.
Conceptual Synthesis Pathway
While multiple proprietary routes exist, a common strategy for synthesizing 2-Bromoisobutyric-d6 Acid involves starting with a highly deuterated precursor. A plausible approach is the α-bromination of a deuterated isobutyric acid derivative, analogous to the Hell-Volhard-Zelinsky reaction.[10] This ensures the deuterium labels are incorporated into the stable methyl positions.
Quality Control & Analytical Workflow
A multi-step analytical workflow is essential to validate the identity, purity, and isotopic incorporation of the final product.
Caption: General workflow for the synthesis and quality control of 2-Bromoisobutyric-d6 Acid.
Experimental Protocol: Purity Assessment via LC-MS
This protocol describes a self-validating system for confirming the identity and purity of the labeled compound.
-
Preparation of Standards: Prepare a 1 mg/mL stock solution of 2-Bromoisobutyric-d6 Acid in acetonitrile. Create serial dilutions to generate working standards (e.g., 100, 10, 1 µg/mL).
-
Instrumentation: Utilize a High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UPLC) system coupled to a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap).
-
Chromatographic Conditions:
-
Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient: Start at 5% B, ramp to 95% B over 5 minutes, hold for 2 minutes, then return to initial conditions.
-
Flow Rate: 0.4 mL/min.
-
Column Temperature: 40 °C.
-
-
Mass Spectrometry Conditions:
-
Ionization Mode: Electrospray Ionization, Negative (ESI-).
-
Mass Range: m/z 50-500.
-
Data Acquisition: Full scan mode.
-
-
Data Analysis & Validation:
-
Identity Confirmation: Extract the ion chromatogram for the expected deprotonated molecule [M-H]⁻ at m/z 172.00 (for C₄D₆⁷⁹BrO₂⁻). The presence of a sharp peak at the expected retention time confirms identity.
-
Purity Assessment: Integrate the primary peak area in the Total Ion Chromatogram (TIC). Chemical purity is calculated as (Area of Main Peak / Total Area of All Peaks) x 100%. A purity of >98% is typically required.
-
Isotopic Enrichment: Examine the mass spectrum of the peak. The relative intensity of the m/z 172.00 peak compared to the unlabeled counterpart (m/z 165.95) and other partially deuterated variants determines the isotopic purity.
-
Section 4: Key Applications in Drug Development
Application 1: The Gold Standard Internal Standard for Quantitative Bioanalysis
In regulated bioanalysis, accurately quantifying a drug or metabolite in a biological matrix (e.g., plasma, urine) is critical. The use of a stable isotope-labeled (SIL) internal standard is the universally accepted gold standard.
Trustworthiness & Rationale: 2-Bromoisobutyric-d6 Acid is the ideal internal standard for quantifying 2-Bromoisobutyric Acid. Because its physicochemical properties are nearly identical to the non-labeled analyte, it behaves the same way during sample extraction, chromatography, and ionization.[3] However, it is easily distinguished by its mass. This co-eluting, mass-differentiated behavior allows it to perfectly compensate for variations in sample recovery and matrix-induced ion suppression or enhancement, ensuring highly accurate and precise quantification.
Experimental Protocol: Quantification of 2-Bromoisobutyric Acid in Plasma
-
Spiking: To 100 µL of plasma sample (or calibration standard/QC), add 10 µL of a fixed concentration of 2-Bromoisobutyric-d6 Acid (the Internal Standard, IS).
-
Sample Preparation (Protein Precipitation): Add 400 µL of cold acetonitrile containing the IS to the plasma. Vortex vigorously for 1 minute to precipitate proteins.
-
Centrifugation: Centrifuge at >10,000 x g for 10 minutes at 4 °C.
-
Analysis: Transfer the supernatant to an autosampler vial and inject it into the LC-MS/MS system.
-
LC-MS/MS Method:
-
Use chromatographic conditions similar to the purity assessment protocol.
-
Operate the mass spectrometer in Multiple Reaction Monitoring (MRM) mode.
-
MRM Transition for Analyte: Monitor the transition for 2-Bromoisobutyric Acid (e.g., m/z 166 → 85).
-
MRM Transition for IS: Monitor the transition for 2-Bromoisobutyric-d6 Acid (e.g., m/z 172 → 91).
-
-
Quantification: Construct a calibration curve by plotting the Peak Area Ratio (Analyte Peak Area / IS Peak Area) against the known concentrations of the calibration standards. Determine the concentration of the unknown samples from this curve.
Application 2: Deuterated Building Block in Medicinal Chemistry
2-Bromoisobutyric-d6 Acid can serve as a valuable deuterated building block for the synthesis of new chemical entities. If a lead compound contains an isobutyrate moiety that is identified as a primary site of metabolism (a metabolic soft spot), synthesizing a deuterated version of that compound using this reagent can be a rapid and effective strategy to improve its metabolic stability.[9] This allows researchers to test the hypothesis that blocking metabolism at that specific site can lead to a superior drug candidate.
Conclusion
2-Bromoisobutyric-d6 Acid is more than just a heavy version of its parent compound. It is a sophisticated chemical tool that empowers researchers to conduct more precise, accurate, and insightful experiments. Its application as a gold-standard internal standard in quantitative bioanalysis ensures the integrity of pharmacokinetic data, while its use as a synthetic building block provides a strategic avenue for optimizing the metabolic properties of next-generation drug candidates. A thorough understanding of its properties and the underlying principles of isotopic labeling is essential for leveraging its full potential in the rigorous and demanding field of drug discovery.
References
-
Wikipedia. (n.d.). 2-Bromobutyric acid. Retrieved from [Link]
-
MetwareBio. (n.d.). Isotope Labeling Techniques: A Comprehensive Guide and Emerging Applications. Retrieved from [Link]
-
SynZeal. (n.d.). 2-Bromoisobutyric Acid | 2052-01-9. Retrieved from [Link]
-
Wikipedia. (n.d.). Isotopic labeling. Retrieved from [Link]
-
Cerno Bioscience. (n.d.). Isotope Labeling. Retrieved from [Link]
-
CRO Splendid Lab Pvt. Ltd. (n.d.). 2-Bromoisobutyric-d6 Acid | 1219795-23-9. Retrieved from [Link]
- Coenen, H. H., & Mazière, B. (1998). Use of bromine-76 and iodine-123 radiohalogenated tracers in the drug development process. Current pharmaceutical design, 4(4), 335–354.
-
Pirali, T., Serafini, M., & Cargnin, S. (2023). Deuterium in drug discovery: progress, opportunities and challenges. Nature Reviews Drug Discovery, 22(8), 641–661. Retrieved from [Link]
- Google Patents. (n.d.). WO2004052818A1 - Method for preparing alkyl 2-bromoalkanoates.
-
Pirali, T., Serafini, M., & Cargnin, S. (2023). Deuterium in drug discovery: progress, opportunities and challenges. PMC. Retrieved from [Link]
-
MDPI. (2024). Artificial Intelligence (AI) Applications in Drug Discovery and Drug Delivery: Revolutionizing Personalized Medicine. Retrieved from [Link]
-
PMC - NIH. (2023). Enzymes as Targets for Drug Development II. Retrieved from [Link]
- Google Patents. (n.d.). CN1760167A - Method for producing bromo butyric acid.
Sources
- 2. Isotopic labeling - Wikipedia [en.wikipedia.org]
- 3. Isotope Labeling - Cerno Bioscience [cernobioscience.com]
- 4. Deuterium in drug discovery: progress, opportunities and challenges - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Pharma Impurity Supplier & Custom Synthesis in India | CRO Splendid Lab Pvt. Ltd. [splendidlab.com]
- 6. 2-Bromoisobutyric Acid | 2052-01-9 | SynZeal [synzeal.com]
- 7. 2-Bromoisobutyric Acid | 2052-01-9 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. Deuterium in drug discovery: progress, opportunities and challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 10. 2-Bromobutyric acid - Wikipedia [en.wikipedia.org]
